molecular formula C11H9ClINO2 B8617395 4-Acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile

4-Acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile

Cat. No.: B8617395
M. Wt: 349.55 g/mol
InChI Key: YHSOGQAKSVSOST-UHFFFAOYSA-N
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Description

4-Acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile is a useful research compound. Its molecular formula is C11H9ClINO2 and its molecular weight is 349.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClINO2

Molecular Weight

349.55 g/mol

IUPAC Name

4-acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile

InChI

InChI=1S/C11H9ClINO2/c1-3-16-11-7(6(2)15)4-9(12)8(5-14)10(11)13/h4H,3H2,1-2H3

InChI Key

YHSOGQAKSVSOST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C#N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(5-chloro-2-ethoxy-4-fluoro-3-iodophenyl)ethanone (1.0 g, 2.9 mmol, from Example 211, Step 1) and potassium cyanide (0.29 g, 4.4 mmol) in DMF (11 mL) was stirred at 40° C. for 3 hours. The reaction mixture was diluted with water (100 mL) and extracted with EtOAc (2×75 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated to a crude orange oil. The crude material was dissolved in 1:1 hexane/dichloromethane and purified by flash column chromatography using EtOAc in hexanes (0%-30% over 30 min) to give the desired product (0.79 g, 77%). LCMS for C11H10ClINO2 (M+H)+: m/z=349.9. Found: 349.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A solution of 1-(5-chloro-2-ethoxy-4-fluoro-3-iodophenyl)ethanone (7.3 g, 21 mmol) in N,N-dimethylformamide (80 mL)was treated with potassium cyanide (2.1 g, 32 mmol) and stirred at 40° C. for 5 h. The reaction mixture was diluted with ethyl acetate and poured into saturated sodium bicarbonate solution/water (1:1). The organic layer was separated, washed with saturated sodium bicarbonate solution, dried with magnesium sulfate, filtered, and concentrated to give a crude brown oil. The crude material was purified by flash column chromatography using ethyl acetate in hexanes (0%-30%) to give the desired product (6.1 g, 81%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.57 (s, 1H), 3.93 (q, J=7.0 Hz, 2H), 2.61 (s, 3H), 1.47 (t, J=7.0 Hz, 3H). LCMS for C11H10ClINO2 (M+H)+: m/z=349.9; Found: 349.9.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

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